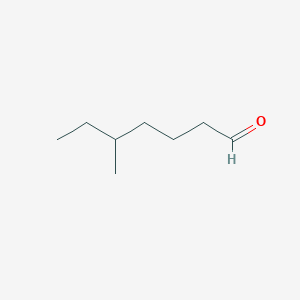

5-Methylheptanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75579-88-3 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

5-methylheptanal |

InChI |

InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

RRTVBKXBOQHBMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptanal, a branched-chain aliphatic aldehyde, is a molecule of interest in various scientific domains, including organic synthesis and the study of volatile organic compounds. Its chemical structure, characterized by an eight-carbon backbone with a methyl group at the fifth position and a terminal aldehyde functional group, imparts specific physical and chemical properties that are crucial for its application and reactivity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis, and reactivity. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides predicted data and analogous experimental protocols to facilitate further research and application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that much of the available data is computed, and experimental verification is recommended for critical applications.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | - | - |

| CAS Number | 75579-88-3 | PubChem[1] |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C)CCCC=O | PubChem[1] |

| InChI | InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h7-8H,3-6H2,1-2H3 | PubChem[1] |

| Stereoisomer | (5S)-5-methylheptanal | PubChem[2] |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Refractive Index | Not experimentally determined | - |

| XLogP3 (Computed) | 2.4 | PubChem[1][2] |

| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1][2] |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, as well as for the various aliphatic protons in the carbon chain. The aldehydic proton (CHO) typically appears as a triplet in the downfield region of the spectrum, around δ 9.6-9.8 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons on the carbon chain will exhibit complex splitting patterns in the upfield region (δ 0.8-2.5 ppm).

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 200-205 ppm. The other seven carbon atoms will appear in the aliphatic region of the spectrum (δ 10-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to display a strong, sharp absorption band characteristic of the C=O stretching vibration of a saturated aliphatic aldehyde, typically in the range of 1720-1740 cm⁻¹. Another key feature for aldehydes is the presence of two weak to medium C-H stretching bands for the aldehydic proton, which are expected to appear around 2720 cm⁻¹ and 2820 cm⁻¹.

Mass Spectrometry (Predicted)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 128. Common fragmentation patterns for aliphatic aldehydes include α-cleavage (loss of an alkyl radical) and β-cleavage (loss of an alkene via McLafferty rearrangement). Key fragment ions would be anticipated at m/z 44 (from McLafferty rearrangement) and at m/z corresponding to the loss of various alkyl fragments from the carbon chain.

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 5-methylheptan-1-ol. Several mild oxidation methods are suitable for this transformation to avoid over-oxidation to the carboxylic acid.

The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for the preparation of aldehydes from primary alcohols.[3][4][5][6][7]

dot

Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.

Procedure:

-

To a solution of 5-methylheptan-1-ol (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq).

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel or by distillation.

The Swern oxidation is another widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534).[8][9][10][11][12]

dot

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Procedure:

-

To a solution of oxalyl chloride (1.1 eq) in DCM at -78 °C, add DMSO (2.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 5-methylheptan-1-ol (1.0 eq) in DCM dropwise.

-

Stir the mixture for another 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by column chromatography or distillation.

Chemical Reactivity

As an aldehyde, this compound is expected to undergo a variety of characteristic reactions. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the α-protons are weakly acidic.

-

Nucleophilic Addition: this compound can react with various nucleophiles. For example, Grignard reagents will add to the carbonyl group to form secondary alcohols.

-

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) will convert the aldehyde into an alkene.

-

Oxidation: this compound can be readily oxidized to the corresponding carboxylic acid, 5-methylheptanoic acid, using common oxidizing agents such as potassium permanganate (B83412) or chromic acid.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 5-methylheptan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Enolate Formation and Aldol (B89426) Reactions: In the presence of a base, this compound can form an enolate, which can then participate in aldol condensation reactions.

Biological Activity and Applications

While specific studies on the biological activity of this compound are scarce, aliphatic aldehydes, in general, are known to be biologically active.[13][14] They are found in nature as flavor and fragrance components and can act as semiochemicals.[15] The structural similarity of this compound to known flavor and pheromone compounds suggests potential applications in these areas. Further research is needed to elucidate any specific roles in cellular signaling or potential applications in drug development.[16][17]

Conclusion

This technical guide provides a summary of the known and predicted chemical properties of this compound. While there is a notable lack of experimentally determined data, the provided information on its structure, computed properties, potential synthetic routes, and expected reactivity serves as a valuable resource for researchers. The detailed experimental protocols for its synthesis via oxidation of the corresponding alcohol offer a practical starting point for its preparation in a laboratory setting. Further experimental investigation into its physical properties, spectroscopic characterization, and biological activities is warranted to fully understand and exploit the potential of this molecule in various scientific and industrial applications.

References

- 1. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5S)-5-methylheptanal | C8H16O | CID 95375885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 14. Effect of aliphatic aldehydes on the lipid peroxidation and chemiluminescence of biological systems under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]

- 16. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]

- 17. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses [mdpi.com]

5-Methylheptanal CAS number 75579-88-3

An in-depth technical guide on 5-Methylheptanal (CAS Number: 75579-88-3) is currently not feasible due to the limited availability of public scientific literature and experimental data for this specific compound. While basic chemical identifiers are accessible, detailed experimental protocols, quantitative analytical data, and information on its biological activities or signaling pathways are not sufficiently documented in readily available scientific databases and patents.

Extensive searches have revealed general information about related compounds, particularly in the context of flavors and fragrances. However, this information is not directly transferable to this compound and does not meet the requirements for a comprehensive technical whitepaper, which would include detailed experimental methodologies, quantitative data tables, and visualizations of scientific workflows or pathways.

To provide a thorough and accurate technical guide as requested, further empirical studies on this compound would be necessary. Such research would need to be published in peer-reviewed journals or detailed in comprehensive patents to provide the foundational data required for this type of documentation.

Based on the currently available information, a summary of the basic chemical properties of this compound is provided below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 75579-88-3 |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| Canonical SMILES | CCC(C)CCCC=O |

| InChI Key | RRTVBKXBOQHBMV-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 128.120115 g/mol | PubChem |

| Monoisotopic Mass | 128.120115 g/mol | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

At present, no detailed experimental protocols, quantitative analytical data, or information on biological signaling pathways for this compound (CAS 75579-88-3) are available in the public scientific literature. Therefore, the creation of an in-depth technical guide with the specified requirements is not possible.

An In-depth Technical Guide to 5-Methylheptanal

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 5-Methylheptanal. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is an aliphatic aldehyde with a branched eight-carbon chain. The structure consists of a heptanal (B48729) backbone with a methyl group located at the fifth carbon position. This chiral center means that this compound can exist as two different stereoisomers, (5S)-5-methylheptanal and (5R)-5-methylheptanal.

The primary functional group is the aldehyde (-CHO) at the C1 position, which makes the molecule a reactive intermediate for various chemical transformations.

Chemical Structure:

Caption: Skeletal structure of this compound.

Physicochemical and Computed Properties

The following table summarizes key quantitative data for this compound, primarily based on computed properties from reliable chemical databases.[1]

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 75579-88-3 |

| Canonical SMILES | CCC(C)CCCC=O |

| InChI Key | RRTVBKXBOQHBMV-UHFFFAOYSA-N |

| Exact Mass | 128.120115 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

| XLogP3-AA | 2.4 |

Experimental Protocols: Synthesis of this compound

A common and reliable method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 5-methylheptan-1-ol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation.

Synthesis via Pyridinium Chlorochromate (PCC) Oxidation

This protocol describes a representative procedure for the oxidation of 5-methylheptan-1-ol to this compound using PCC.[2][3][4]

Materials:

-

5-methylheptan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Celite or silica (B1680970) gel

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (approximately 1.5 equivalents relative to the alcohol) in anhydrous dichloromethane.

-

Addition of Alcohol: Dissolve 5-methylheptan-1-ol (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the PCC suspension in one portion while stirring.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.

-

Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether. Pass the entire mixture through a short plug of Celite or silica gel to filter out the chromium salts and excess PCC. Wash the filter cake thoroughly with additional diethyl ether.

-

Isolation: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological and Pharmacological Context

Currently, there is limited specific information available in the scientific literature regarding the direct biological activities or signaling pathways of this compound in the context of drug development. However, the broader class of aliphatic aldehydes is significant in several biological and pharmaceutical domains.

-

Intermediates in Synthesis: Aldehydes are highly versatile functional groups that serve as crucial building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5] Their reactivity allows for the construction of various molecular scaffolds.

-

Flavor and Fragrance: Short-chain branched aldehydes are known for their distinct aromas and are often used in the flavor and fragrance industry.[6] For instance, related compounds like 6-methylheptanal (B128093) are noted for their citrus-like scents.[7]

-

General Biological Relevance: Aldehydes are present in biological systems and can be products of metabolic processes.[3] Some have demonstrated roles in cellular signaling, while others can be reactive and contribute to cellular stress if not properly metabolized. The study of short-chain aldehydes is relevant to understanding various physiological and pathological processes.[8]

While this compound itself is not a known drug, its structure could be a starting point for medicinal chemistry campaigns, where modifications could be made to explore potential biological targets. The methyl group, for example, can influence a molecule's pharmacokinetic and pharmacodynamic properties.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. studylib.net [studylib.net]

- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. research.aston.ac.uk [research.aston.ac.uk]

(S)-5-Methylheptanal: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Methylheptanal is a chiral aldehyde whose enantiomeric properties are of increasing interest in the fields of flavor chemistry, pheromone research, and asymmetric synthesis. This document provides a detailed overview of the known and predicted properties of the (S)-enantiomer of 5-methylheptanal, including its physicochemical characteristics, potential biological significance, and the analytical methodologies required for its synthesis and characterization. Due to a scarcity of publicly available experimental data for this specific enantiomer, this guide combines computed data with established experimental protocols for analogous chiral molecules to provide a comprehensive resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of (S)-5-methylheptanal have been primarily determined through computational models. These predicted values offer a valuable baseline for experimental design and analysis.

Table 1: Computed Physicochemical Properties of (S)-5-Methylheptanal and Racemic this compound

| Property | (S)-5-Methylheptanal | This compound (Racemic) | Data Source |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | PubChem[1][2] |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol | PubChem[1][2] |

| XLogP3-AA | 2.4 | 2.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem[1][2] |

| Rotatable Bond Count | 5 | 5 | PubChem[1][2] |

| Exact Mass | 128.120115130 Da | 128.120115130 Da | PubChem[1][2] |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | PubChem[1][2] |

Organoleptic and Biological Properties

While direct experimental data on the organoleptic properties of (S)-5-methylheptanal is limited, the structurally related compound, (S)-5-methylhept-2-en-4-one, is a known key flavor compound in hazelnuts.[3][4][5] This suggests that (S)-5-methylheptanal is likely to possess distinct flavor and aroma characteristics. The odor profiles of chiral molecules can differ significantly between enantiomers, and it is therefore probable that the (R)- and (S)-enantiomers of this compound have different odor thresholds and descriptors.

The structural motifs present in this compound are also found in various insect pheromones. Although no specific pheromonal activity has been definitively attributed to (S)-5-methylheptanal in the reviewed literature, its potential role as a semiochemical warrants further investigation. The biological activity of pheromones is often highly dependent on the stereochemistry of the molecule.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, separation, and characterization of (S)-5-methylheptanal, based on established methods for similar chiral aldehydes.

Enantioselective Synthesis

An enantioselective synthesis of (S)-5-methylheptanal can be proposed based on asymmetric organocatalysis, a powerful tool for the synthesis of chiral molecules. A representative synthetic workflow is outlined below.

Caption: Proposed workflow for the enantioselective synthesis of (S)-5-Methylheptanal.

Methodology:

-

Asymmetric Aldol Reaction: Pentanal and propanal are reacted in the presence of a chiral proline catalyst in an appropriate organic solvent (e.g., DMSO). The proline catalyst directs the formation of the (S)-enantiomer of the aldol addition product, (S)-2-methyl-3-hydroxyheptanal.

-

Dehydration: The intermediate aldol product is subjected to acid-catalyzed dehydration using a catalyst such as p-toluenesulfonic acid (p-TsOH) with heating to yield (S)-2-methyl-2-heptenal.

-

Selective Reduction: The carbon-carbon double bond of the enal is selectively reduced via catalytic hydrogenation (e.g., H₂ over a palladium on carbon catalyst) under controlled conditions to avoid reduction of the aldehyde functionality, yielding the final product, (S)-5-Methylheptanal.

Enantiomeric Separation and Analysis

The separation and analysis of the enantiomers of this compound can be effectively achieved using chiral gas chromatography (GC).

Caption: Workflow for the chiral GC analysis of this compound enantiomers.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Chiral Column: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin, is essential for enantiomeric resolution.

-

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).

-

Detector Temperature: 250 °C

-

-

Data Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for the structural confirmation of (S)-5-methylheptanal.

Table 2: Expected Spectroscopic Data for (S)-5-Methylheptanal

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton (CHO) signal around 9.6-9.8 ppm (triplet).- Signals for the protons on the chiral center and adjacent methylenes in the aliphatic region (approx. 0.8-2.5 ppm).- The use of chiral shift reagents can be employed to distinguish between enantiomers in a racemic mixture. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 200-205 ppm.- Signals for the carbons of the alkyl chain in the upfield region. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 128.- Characteristic fragmentation patterns for an aliphatic aldehyde, including loss of water, and cleavage at the alpha and beta positions to the carbonyl group. |

Signaling Pathways and Biological Mechanisms

Currently, there is no specific information available in the scientific literature detailing the involvement of (S)-5-methylheptanal in any biological signaling pathways or mechanisms of action. Research into its potential role as a pheromone would necessitate the investigation of its interaction with specific olfactory receptors and the subsequent neuronal signaling cascade.

Conclusion

(S)-5-Methylheptanal is a chiral molecule with significant potential for applications in various fields of chemistry and biology. While experimentally determined data for this specific enantiomer is not abundant, this guide provides a comprehensive overview based on computed properties and established experimental protocols for analogous compounds. Further research is required to fully elucidate the enantiomer-specific properties, particularly in the areas of organoleptics and biological activity. The methodologies and data presented herein offer a solid foundation for researchers and professionals to build upon in their future investigations of (S)-5-methylheptanal.

References

- 1. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5S)-5-methylheptanal | C8H16O | CID 95375885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylheptanal: A Technical Guide to its Potential Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylheptanal, a branched-chain aldehyde with the molecular formula C8H16O, is a volatile organic compound whose presence in natural sources is not extensively documented in publicly available scientific literature. However, based on its chemical structure, it is plausible that it occurs as a minor component in various natural and processed materials, likely arising from the degradation of lipids or amino acids. This technical guide provides a comprehensive overview of the potential natural occurrence of this compound, detailed experimental protocols for its analysis, and a putative biosynthetic pathway. The information presented is based on established knowledge of related branched-chain aldehydes and general analytical methodologies for volatile compounds.

Potential Natural Occurrence

While direct evidence for the natural occurrence of this compound is scarce, its structure suggests it may be present in matrices where lipid oxidation and amino acid catabolism are prevalent. Branched-chain aldehydes are known contributors to the flavor profiles of many foods.[1]

Table 1: Potential Sources of this compound and Related Aldehydes

| Potential Source Category | Specific Examples | Rationale for Potential Presence of this compound | Key Volatile Classes Identified in Literature |

| Cooked and Processed Meats | Roasted or fried beef, lamb, and poultry. | Lipid oxidation and Maillard reactions during cooking generate a complex mixture of volatile compounds, including various aldehydes.[2][3][4][5][6][7] | Aldehydes, ketones, pyrazines, sulfur compounds.[8][9][10] |

| Aged Cheeses | Cheddar, Parmesan, Gouda. | Enzymatic degradation of lipids (lipolysis) and amino acids during ripening produces a wide array of volatile flavor compounds, including branched-chain aldehydes.[5][11][12][13][14] | Carboxylic acids, esters, ketones, aldehydes, alcohols.[5][13][14] |

| Roasted Nuts and Seeds | Almonds, peanuts, pecans. | Thermal degradation of fats and proteins during roasting leads to the formation of numerous volatile compounds that contribute to the characteristic roasted aroma.[15][16][17][18][19] | Aldehydes, pyrazines, furans, pyrroles.[15][18] |

| Fermented Beverages | Beer, Wine. | Yeast metabolism of branched-chain amino acids via the Ehrlich pathway is a known source of branched-chain aldehydes.[1] | Esters, higher alcohols, aldehydes. |

| Black Tea | Fermented and dried leaves of Camellia sinensis. | The fermentation and drying processes in black tea production generate a complex aroma profile that includes a variety of aldehydes.[20][21][22][23][24] | Alcohols, aldehydes, ketones, esters.[20][23] |

Experimental Protocols for Analysis

The analysis of this compound, a volatile and potentially reactive aldehyde, typically requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most suitable method for its identification and quantification in complex matrices. For non-volatile applications or for confirmation, high-performance liquid chromatography (HPLC) following derivatization can be employed.

Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is ideal for the extraction and analysis of volatile compounds from solid or liquid samples without the need for solvents.

Protocol:

-

Sample Preparation:

-

For solid samples (e.g., cheese, nuts, meat), weigh a representative amount (e.g., 1-5 g) into a headspace vial.[7] The sample may be ground to increase surface area.

-

For liquid samples (e.g., tea infusion), pipette a known volume (e.g., 5-10 mL) into a headspace vial.

-

An internal standard (e.g., a deuterated aldehyde or an odd-chain aldehyde not expected in the sample) should be added for accurate quantification.

-

-

HS-SPME Extraction:

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aldehydes.[7]

-

Oven Temperature Program: A typical program would be: initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 35-350) for identification of unknowns. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of this compound (e.g., the molecular ion and key fragment ions).

-

-

Table 2: Typical HS-SPME-GC-MS Parameters for Volatile Aldehyde Analysis

| Parameter | Condition |

| Sample Amount | 1-5 g (solid) or 5-10 mL (liquid) |

| SPME Fiber | DVB/CAR/PDMS |

| Extraction Temp. | 40-60°C |

| Extraction Time | 20-40 min |

| GC Inlet Temp. | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (1.0 mL/min) |

| Column | HP-5MS (or equivalent) |

| Oven Program | 40°C (2 min), ramp 5°C/min to 250°C, hold 5 min |

| MS Ionization | EI, 70 eV |

| MS Scan Mode | Full Scan (identification), SIM (quantification) |

Analysis by HPLC with UV/Vis Detection following Derivatization

For non-volatile matrices or as a confirmatory method, aldehydes can be derivatized to form stable, UV-active compounds that can be analyzed by HPLC. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[25][26][27][28][29]

Protocol:

-

Sample Extraction:

-

Extract the sample with a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

The extraction method will vary depending on the sample matrix (e.g., liquid-liquid extraction for aqueous samples, Soxhlet extraction for solids).

-

-

Derivatization:

-

HPLC-UV Analysis:

-

Column: A C18 reversed-phase column is typically used.[29]

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.[28]

-

Detection: UV/Vis detector set to the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).

-

Quantification: Based on a calibration curve prepared using a this compound-DNPH standard.

-

Putative Biosynthetic Pathway

This compound is a branched-chain aldehyde. Such compounds are often formed in biological systems through the catabolism of branched-chain amino acids via the Ehrlich pathway.[1] The amino acid precursor for this compound would likely be an amino acid with a corresponding carbon skeleton, such as a leucine (B10760876) isomer or a related amino acid. The general pathway involves two key enzymatic steps: transamination and decarboxylation.

Proposed Pathway:

-

Transamination: The initial step is the removal of the amino group from the precursor amino acid (e.g., a leucine isomer) by a branched-chain aminotransferase (BCAT). This reaction transfers the amino group to an α-keto acid (like α-ketoglutarate), forming glutamate (B1630785) and the corresponding α-keto acid of the precursor amino acid.[30][31][32][33]

-

Decarboxylation: The resulting α-keto acid is then decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic step removes a molecule of carbon dioxide and produces this compound.[30][31][33]

Mandatory Visualizations

Caption: HS-SPME-GC-MS workflow for the analysis of this compound.

Caption: Putative biosynthetic pathway of this compound via the Ehrlich pathway.

Conclusion

While this compound is not a widely reported natural compound, its chemical structure strongly suggests its potential presence as a minor volatile component in a variety of foods and other biological materials, particularly those that have undergone processing such as heating, fermentation, or aging. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for its future detection and quantification. Furthermore, the proposed biosynthetic pathway offers a logical explanation for its potential formation in biological systems. This guide serves as a foundational resource for researchers interested in the further investigation of this compound and other branched-chain aldehydes in natural products and their impact on flavor and biological activity.

References

- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of lipid oxidation products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. capecrystalbrands.com [capecrystalbrands.com]

- 4. Lipid oxidation in foods and its implications on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on the differences of volatile flavor of eight typical mature cheeses [ifoodmm.com]

- 6. Frontiers | Characterization of meat quality traits, fatty acids and volatile compounds in Hu and Tan sheep [frontiersin.org]

- 7. Investigation of Meat Quality, Volatilome, and Fatty Acid Composition of Meat Parts from Liangshan Semi-Fine Wool Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of meat quality traits, fatty acids and volatile compounds in Hu and Tan sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Unraveling the Flavor Journey: Understanding Cheese Aging Process and its Impact on Flavour [cheeseforthought.com]

- 12. keystonefarmscheese.com [keystonefarmscheese.com]

- 13. Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Volatile Compounds of Cheese and Their Contribution to the Flavor Profile of Surface-Ripened Cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. almonds.org [almonds.org]

- 16. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 17. researchgate.net [researchgate.net]

- 18. Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ccsenet.org [ccsenet.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Aroma Characterization of Gardenia Black Tea Based on Sensory Evaluation and Headspace Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Use of headspace GC/MS combined with chemometric analysis to identify the geographic origins of black tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. jascoinc.com [jascoinc.com]

- 26. hitachi-hightech.com [hitachi-hightech.com]

- 27. jasco-global.com [jasco-global.com]

- 28. agilent.com [agilent.com]

- 29. waters.com [waters.com]

- 30. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. Branched-Chain Amino Acid Metabolism | Annual Reviews [annualreviews.org]

5-Methylheptanal: A Technical Guide to its Flavor Profile and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will explore the flavor chemistry of branched-chain aldehydes, the significant impact of isomerism on organoleptic properties, and provide detailed methodologies for sensory analysis. For researchers and professionals in drug development, understanding the potential taste and smell of a molecule is crucial, as these characteristics can significantly impact patient compliance and product formulation.

Flavor Profile of Branched-Chain Aldehydes: An Overview

Branched-chain aldehydes are known to possess a range of characteristic aromas, often described as malty, chocolate-like, or nutty. The position of the methyl group along the carbon chain, however, can significantly alter the perceived flavor.

A notable example is the comparison between isomers of methylheptanal. The well-documented isomer, 6-methylheptanal (B128093) , is characterized by its fresh, green, and juicy citrus notes, with a flavor reminiscent of grapefruit.[1][2] It is often used to impart these characteristics to beverages, confectionery, and baked goods.[1]

In contrast, other branched aldehydes can present entirely different sensory experiences. For instance, 5-methyl-3-heptanone , a ketone with a similar carbon skeleton, is described as having a herbal and fruity flavor profile. The flavor of aldehydes and ketones is known to be significantly influenced by subtle structural differences.[3]

Given the lack of specific data for 5-methylheptanal, it is hypothesized that its flavor profile would be distinct from that of 6-methylheptanal. The shift of the methyl group from the 6th to the 5th carbon position would likely alter its interaction with olfactory receptors, leading to a different sensory perception. A definitive characterization, however, requires rigorous experimental analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C8H16O | --INVALID-LINK-- |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 75579-88-3 | --INVALID-LINK-- |

Experimental Protocols for Flavor Profile Determination

To definitively establish the flavor profile of this compound, a combination of sensory and instrumental analysis is required. The following protocols outline the standard methodologies used in the flavor industry and research.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

Objective: To identify and quantify the aroma and flavor attributes of this compound.

Methodology:

-

Panelist Selection and Training:

-

A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas and flavors.

-

Panelists undergo intensive training to develop a standardized vocabulary to describe the sensory attributes of a range of reference compounds, including other aldehydes, fruity, green, and malty flavors.

-

-

Sample Preparation:

-

This compound is diluted in a neutral solvent (e.g., mineral oil for aroma, deionized water with a solubilizing agent for flavor) to various concentrations.

-

Samples are presented in coded, identical containers to blind the panelists.

-

-

Evaluation:

-

Panelists evaluate the samples in a controlled environment with consistent lighting and temperature, and free from extraneous odors.

-

Each panelist individually assesses the aroma and flavor of the samples and rates the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

-

-

Data Analysis:

-

The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the significant sensory attributes and their mean intensities.

-

The results are often visualized in a spider plot to provide a graphical representation of the flavor profile.

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[4][5][6]

Objective: To identify the specific aroma character of this compound and to determine its odor detection threshold.

Methodology:

-

Instrumentation:

-

Sample Analysis:

-

A diluted solution of this compound is injected into the GC.

-

As the separated compounds elute from the column, a trained sensory analyst sniffs the effluent at the olfactometry port.

-

-

Odor Detection and Description:

-

The analyst records the retention time, duration, and a detailed description of any perceived odors.

-

-

Aroma Extract Dilution Analysis (AEDA) for Odor Threshold Determination:

Visualizations

Signaling Pathway for Odor Perception

The following diagram illustrates the general signaling pathway for the perception of an odorant like this compound.

Caption: General signaling cascade for odorant perception.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

The diagram below outlines the key steps in performing a Quantitative Descriptive Analysis.

Caption: Workflow for Quantitative Descriptive Analysis.

Experimental Workflow for Gas Chromatography-Olfactometry (GC-O)

This diagram illustrates the process of analyzing a sample using Gas Chromatography-Olfactometry.

Caption: Workflow for GC-O analysis.

Conclusion

While the specific flavor profile of this compound remains to be definitively characterized, this guide provides a framework for its anticipated sensory properties based on related compounds. The distinct differences observed between isomers like 6-methylheptanal highlight the necessity for empirical sensory evaluation. The detailed experimental protocols for Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry presented herein offer a clear pathway for researchers to elucidate the precise flavor and aroma characteristics of this compound. Such data would be a valuable contribution to the fields of flavor chemistry, food science, and pharmaceutical development.

References

- 1. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]

- 2. 6-methyl heptanal, 63885-09-6 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aidic.it [aidic.it]

- 5. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

Olfactory Characteristics of 5-Methylheptanal: A Technical Guide and Comparative Analysis

Introduction to the Olfactory Profile of Aliphatic Aldehydes

Aliphatic aldehydes are a significant class of volatile organic compounds that contribute to the aroma of a wide variety of natural and synthetic products. Their olfactory perception is influenced by several factors, including carbon chain length, branching, and the presence of other functional groups. The odor profile of these compounds can range from fresh, green, and citrusy to waxy and fatty. Understanding the structure-odor relationship within this class is crucial for the development of new flavors and fragrances. This guide focuses on the anticipated olfactory characteristics of 5-Methylheptanal through an examination of its isomers.

Comparative Olfactory Profiles of Methylheptanal Isomers and Related Compounds

While specific data for this compound is lacking, the olfactory profiles of its isomers and structurally similar compounds provide valuable insights into its potential scent characteristics.

| Compound Name | Structure | CAS Number | Odor Description |

| 6-Methylheptanal | 63885-09-6 | Fresh, green, juicy, sweet, orange, citrus notes. | |

| (+)-5-Methyl-3-heptanone | 20616-93-7 | Fruity, herbal, sweet, ketonic, and green. | |

| (S)-5-methylhept-2-en-4-one | Not available | A key flavor compound in hazelnuts. |

Experimental Protocols for Sensory Analysis

The following outlines a general experimental protocol for the sensory evaluation of a volatile compound such as this compound, based on established methodologies like Quantitative Descriptive Analysis (QDA).

Panelist Selection and Training

-

Recruitment: Recruit a panel of 10-12 individuals based on their interest, availability, and absence of specific anosmias.

-

Screening: Screen panelists for their ability to detect and describe basic tastes and odors. Triangle tests can be used to assess their discriminative ability.

-

Training: Train the panel over several sessions to develop a consensus vocabulary to describe the aroma of a range of aliphatic aldehydes, including standards like hexanal, octanal, and nonanal. Reference standards for different aroma attributes (e.g., citrus, green, waxy) should be provided.

Sample Preparation and Presentation

-

Dilution: Prepare a series of dilutions of the test compound (e.g., this compound) in an appropriate solvent (e.g., mineral oil or propylene (B89431) glycol) to determine the optimal concentration for evaluation.

-

Presentation: Present samples in coded, capped glass vials or on smelling strips. The presentation order should be randomized and balanced across panelists to minimize order effects.

-

Environment: Conduct sensory evaluation in a well-ventilated, odor-free room with controlled temperature and humidity.

Data Collection and Analysis

-

Evaluation: Panelists individually assess the odor of each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

-

Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Odor Threshold Determination

-

Methodology: Employ a forced-choice method, such as the three-alternative forced-choice (3-AFC) method, to determine the odor detection threshold.

-

Procedure: Present panelists with a series of ascending concentrations of the test compound, with each concentration presented alongside two blanks. The threshold is defined as the concentration at which a subject can reliably detect the odorant.

Visualizing Experimental and Biological Pathways

General Workflow for Sensory Analysis

Olfactory Signal Transduction Pathway for Aldehydes

The perception of aldehydes, like other odorants, is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][2]

One hypothesis for the recognition of some aliphatic aldehydes suggests that they are not detected directly but rather after reacting with water in the nasal mucus to form a geminal diol (gem-diol).[1][3] This hydrated form may then be the ligand that activates the specific OR.[1] The rat OR-I7, which is activated by octanal, is a candidate for this mechanism.[1][3]

Upon binding of the ligand (either the aldehyde or its gem-diol form), the OR undergoes a conformational change, activating an associated G-protein (typically Golf).[2] This activation triggers a signaling cascade that leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the olfactory bulb in the brain for processing.[4]

Conclusion and Future Directions

While a definitive olfactory profile for this compound remains to be established, the analysis of its structural isomers provides a strong foundation for predicting its scent to be in the realm of fresh, green, and potentially fruity notes. The lack of specific data highlights a clear research gap and an opportunity for further investigation. Future studies should focus on the synthesis of high-purity this compound and the subsequent application of the detailed sensory evaluation protocols outlined in this guide. Furthermore, deorphanization studies to identify the specific olfactory receptors that respond to this compound would provide invaluable insights into the molecular basis of its perception and contribute to a deeper understanding of structure-odor relationships in aliphatic aldehydes.

References

- 1. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

5-Methylheptanal: A Technical Overview of its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylheptanal, a branched-chain aliphatic aldehyde, has a history rooted in the broader advancements of organic synthesis. While its specific discovery is not marked by a singular breakthrough, its documented synthesis and study have evolved with the development of key chemical reactions. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on information relevant to researchers in chemistry and drug development.

Introduction

This compound (C₈H₁₆O) is an organic compound characterized by a heptanal (B48729) backbone with a methyl group at the fifth carbon position.[1][2] Its structure lends it to potential applications in various fields, including flavor and fragrance chemistry. This document traces the historical context of its synthesis, details available experimental data, and explores its known, albeit limited, biological context.

Discovery and Historical Synthesis

The precise moment of the first synthesis of this compound is not clearly documented in readily available historical records. However, its creation is intrinsically linked to the development of foundational reactions in organic chemistry capable of forming carbon-carbon bonds and introducing aldehyde functionalities.

One of the earliest documented methods for the synthesis of a stereospecific isomer, (S)-5-Methylheptanal, appeared in a 1974 publication in "Advances in Chemistry."[3] This synthesis was achieved through the hydroformylation of (+)(S)-4-methyl-2-hexene. This reaction, also known as the oxo process, adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, and represents a significant method for the industrial production of aldehydes.

Prior to this, the intellectual framework for synthesizing such a molecule was well-established. The discovery of the Grignard reaction by Victor Grignard in 1900 provided a robust method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound, such as an aldehyde or ketone.[1][4][5] While no specific early publications detail the synthesis of this compound using this method, it represents a plausible and historically significant route for its creation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [6] |

| IUPAC Name | This compound[1] |

| CAS Number | 75579-88-3[2] |

| Canonical SMILES | CCC(C)CCCC=O[2] |

Experimental Protocols

While a detailed protocol for the absolute first synthesis remains elusive, a general methodology based on established reactions provides a framework for its preparation.

Hypothetical Synthesis via Grignard Reaction

A plausible historical approach to synthesizing this compound would involve a Grignard reaction. This multi-step process would likely have involved the following conceptual steps:

-

Formation of a Grignard Reagent: Reaction of a suitable alkyl halide (e.g., 2-bromobutane) with magnesium metal in an ether solvent to form sec-butylmagnesium bromide.

-

Reaction with an Aldehyde: Addition of this Grignard reagent to a suitable aldehyde (e.g., butanal) to form a secondary alcohol (5-methylheptan-4-ol).

-

Oxidation: Subsequent oxidation of the secondary alcohol to the corresponding aldehyde, this compound, using an appropriate oxidizing agent.

A detailed, modern experimental protocol for a related synthesis is not available in the searched literature.

Documented Synthesis via Hydroformylation

The 1974 paper describes the synthesis of (S)-5-Methylheptanal through the hydroformylation of (+)(S)-4-methyl-2-hexene. While the specific experimental conditions from this historical document are not fully detailed here, the general principles of hydroformylation would apply. This would involve reacting the olefin with a mixture of carbon monoxide and hydrogen gas in the presence of a cobalt or rhodium catalyst under pressure.

Logical Relationships and Workflows

The synthesis of this compound can be conceptualized through various logical workflows. Below are Graphviz diagrams illustrating a hypothetical Grignard synthesis pathway and the documented hydroformylation route.

Caption: Hypothetical Grignard synthesis of this compound.

Caption: Documented hydroformylation synthesis of (S)-5-Methylheptanal.

Natural Occurrence and Biological Activity

Currently, there is a notable lack of specific scientific literature detailing the natural occurrence of this compound in plants, essential oils, or as an insect pheromone. While many related aldehydes are known for their roles as flavor and fragrance components, the specific contribution of this compound is not well-documented.[7][8]

Similarly, dedicated studies on the biological activity of this compound, such as its cytotoxicity, anti-inflammatory, or antimicrobial properties, are scarce in the available literature. Research on other aldehydes suggests a wide range of potential biological activities, but direct evidence for this compound is needed.[9][10][11][12]

Conclusion

The history of this compound is intertwined with the progression of synthetic organic chemistry. While a definitive "discovery" moment is not apparent, its synthesis has been achievable through foundational reactions for over a century and was explicitly documented in the mid-1970s using more advanced catalytic methods. For researchers and drug development professionals, this compound represents a relatively underexplored molecule. Its potential natural occurrence and biological activities remain open avenues for investigation, offering opportunities for new discoveries in the fields of natural products chemistry and medicinal chemistry. Further research is warranted to fully characterize this compound and unlock its potential applications.

References

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. History of the Grignard Reaction | Study.com [study.com]

- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]

- 8. 5-methyl-3-heptanone [thegoodscentscompany.com]

- 9. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México [mdpi.com]

- 10. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update | MDPI [mdpi.com]

Spectroscopic Analysis of 5-Methylheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylheptanal (C₈H₁₆O), a saturated aliphatic aldehyde. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted data based on established principles of spectroscopy and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this and similar volatile aldehydes.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral databases for analogous structures and established correlation charts.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | Triplet (t) | 1H | H-1 (Aldehyde proton, -CHO) |

| ~2.42 | Triplet of doublets (td) | 2H | H-2 (-CH₂-CHO) |

| ~1.60 | Multiplet | 2H | H-3 (-CH₂-CH₂CHO) |

| ~1.15-1.40 | Multiplet | 3H | H-4, H-5 (-CH₂-CH(CH₃)-) |

| ~1.10 | Multiplet | 2H | H-6 (-CH₂-CH₃) |

| ~0.88 | Triplet (t) | 3H | H-7 (-CH₂-CH₃) |

| ~0.86 | Doublet (d) | 3H | 5-Methyl (-CH(CH₃)-) |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~202.8 | C-1 (Carbonyl, -CHO) |

| ~44.0 | C-2 |

| ~36.5 | C-5 |

| ~30.0 | C-4 |

| ~29.5 | C-6 |

| ~22.0 | C-3 |

| ~19.5 | 5-Methyl |

| ~14.0 | C-7 |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Sample Phase: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2870 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂) |

| ~2820 and ~2720 | Medium | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1725 | Strong | C=O Stretch | Aldehyde (Carbonyl) |

| ~1465 | Medium | C-H Bend | Alkane (-CH₂) |

| ~1375 | Medium | C-H Bend | Alkane (-CH₃) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI, 70 eV)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 113 | Low | [M-CH₃]⁺ |

| 99 | Low | [M-C₂H₅]⁺ |

| 85 | Medium | [M-C₃H₇]⁺ |

| 71 | Medium | [M-C₄H₉]⁺ |

| 58 | High | [C₃H₆O]⁺ (McLafferty rearrangement) |

| 44 | High | [CH₂CHO]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that serve as a robust starting point for the analysis of volatile aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shim the magnetic field to achieve optimal homogeneity using the lock signal of the deuterated solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the aldehyde carbonyl group.

Methodology (Liquid Film/Neat Sample):

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

-

Place one to two drops of neat this compound liquid onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.[1]

-

-

Instrument Setup:

-

Place the "sandwich" plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument's sample compartment is closed.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Process the data to obtain a spectrum in terms of transmittance or absorbance versus wavenumber.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which aids in structural confirmation.

Methodology:

-

Sample Preparation and Derivatization:

-

Direct analysis of volatile aldehydes can be challenging due to their polarity. Derivatization is often employed to improve chromatographic performance.[2]

-

A common method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative. This derivative is less polar and more volatile.[2]

-

Protocol: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). Add a solution of PFBHA and an appropriate catalyst (e.g., a weak acid) and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).

-

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a non-polar or semi-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 60°C for 1 minute, then ramp at 10°C/min to 250°C, and hold for 5 minutes.[3] Helium is typically used as the carrier gas.

-

Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at a standard energy of 70 eV. Set the mass scan range from m/z 40 to 300.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and mass analysis.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known patterns for aldehydes to confirm the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data.

References

A Technical Guide to the Physical Constants of 5-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical constants of 5-Methylheptanal (CAS No: 75579-88-3), an organic compound of interest in various scientific domains. Due to a lack of readily available experimental data for some properties, this guide also furnishes detailed, generalized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is an aliphatic aldehyde with the chemical formula C₈H₁₆O.[1] Its structural and basic chemical properties are well-established.

Data Presentation: Physical Constants of this compound

The table below summarizes the available quantitative data for this compound. It is important to note that while computational data is available, specific experimental values for properties such as boiling point, density, and refractive index are not widely published.

| Physical Constant | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1][2] |

| CAS Number | 75579-88-3 | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Determination of Physical Constants

For research purposes requiring precise experimental data, the following standard methodologies can be employed to determine the key physical constants of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound like this compound, the normal boiling point is measured at one atmosphere of pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus. This includes a round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using the heating mantle.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: The temperature at which the liquid consistently condenses and collects in the receiving flask is recorded as the boiling point.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of this compound.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be accurately measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass Measurement (Empty): Accurately weigh the empty pycnometer.

-

Mass Measurement (Filled): Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

-

Temperature Control: Conduct all measurements at a constant, recorded temperature, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Logical Relationship for Density Calculation

Caption: Relationship of mass and volume to determine density.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a pure compound.

Methodology: Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the temperature of the instrument (typically 20°C or 25°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the scale.

-

Temperature Correction: If the measurement is not performed at the standard temperature, a correction factor may need to be applied.

This guide serves as a foundational resource for professionals working with this compound. The provision of standardized experimental protocols will aid in the generation of precise and reproducible data for this compound.

References

Potential Research Areas for 5-Methylheptanal: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptanal, a branched-chain aliphatic aldehyde, presents a compelling subject for innovative research in drug development, flavor and fragrance science, and toxicology. Its structural characteristics suggest a range of potential biological activities and sensory properties that remain largely unexplored. This technical guide outlines key potential research areas for this compound, providing a foundation for further investigation. Due to the limited availability of specific experimental data for this compound, this document combines established knowledge of similar aldehydes with proposed experimental frameworks.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental to any research endeavor. While experimental data is scarce, the following tables summarize known and predicted properties.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1][2] |

| Molecular Weight | 128.21 g/mol | PubChem[1][2] |

| CAS Number | 75579-88-3 | Guidechem[3] |

| Appearance | Colorless liquid (Predicted) | - |

| Boiling Point | 161-163 °C (Predicted) | - |

| Density | 0.815 g/cm³ (Predicted) | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (Predicted) | - |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR (CDCl₃, 500 MHz) | δ 9.76 (t, 1H, -CHO), 2.42 (td, 2H, -CH₂-CHO), 1.65-1.55 (m, 1H, -CH(CH₃)-), 1.40-1.10 (m, 6H, -CH₂-), 0.88 (d, 3H, -CH(CH₃)), 0.86 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 202.8 (-CHO), 44.0 (-CH₂-CHO), 36.5 (-CH₂-), 34.2 (-CH-), 29.2 (-CH₂-), 22.8 (-CH₂-), 19.5 (-CH₃), 14.2 (-CH₃) |

| IR (neat, cm⁻¹) | ~2958, 2927, 2872 (C-H stretch), ~1725 (C=O aldehyde stretch), ~1465, 1378 (C-H bend) |

| Mass Spec (EI) | m/z (%): 128 (M⁺), 113, 99, 85, 71, 57, 43 (base peak) |

Note: The spectroscopic data presented in Table 2 are predicted and should be confirmed by experimental analysis.

Potential Research Areas

The unique structure of this compound suggests several promising avenues for research, detailed below.

Toxicological Profile and Safety Assessment

As a volatile organic compound (VOC) and a short-chain aldehyde, a thorough toxicological evaluation of this compound is a critical first step in its characterization.

Rationale: Short-chain aldehydes are known to exhibit varying degrees of toxicity, primarily through their reactivity with biological macromolecules like proteins and DNA. Understanding the cytotoxic and genotoxic potential of this compound is essential for assessing its safety for any potential application, particularly in consumer products or as a pharmaceutical intermediate.

Proposed Research Workflow:

References

An In-depth Technical Guide to the Safety and Handling of 5-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 5-Methylheptanal. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from structurally similar aliphatic aldehydes, such as 2-methylheptanal (B49883) and 6-methylheptanal, to provide a thorough assessment of potential hazards. All recommendations are based on established safety protocols and an understanding of aldehyde toxicity.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C8H16O.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 75579-88-3 | [1] |

| Appearance | No data available for this compound. Assumed to be a liquid based on related compounds. | |

| Boiling Point | No data available for this compound. For 2-methylheptanal: 163°C at 760 mmHg. | [2] |

| Flash Point | No data available for this compound. For 2-methylheptanal: 42.2°C. | [2] |

| Water Solubility | No data available for this compound. 2-methylheptanal is slightly soluble in water. | [2] |

Hazard Identification and Classification

Based on information for structurally related aldehydes, this compound is anticipated to be a flammable liquid and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Classification (based on 6-Methylheptanal) [3]

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

Hazard Statements:

-

H226: Flammable liquid and vapor.[3]

-

H315: Causes skin irritation.[3]

-